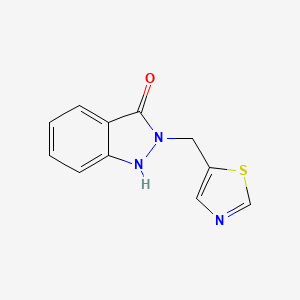

2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one

Description

Significance of the Indazolone Scaffold in Medicinal Chemistry and Drug Discovery

The indazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous indazolone-containing compounds with a wide array of pharmacological activities.

Indazole derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Their biological activities are often attributed to their ability to act as inhibitors of key enzymes, such as protein kinases. Several FDA-approved drugs and clinical candidates incorporate the indazole scaffold, underscoring its therapeutic relevance.

Table 1: Documented Biological Activities of Indazolone Derivatives

| Biological Activity | Therapeutic Area | Key Molecular Targets |

|---|---|---|

| Anticancer | Oncology | Kinase inhibitors (e.g., VEGFR, EGFR, CDK2), PARP inhibitors |

| Anti-inflammatory | Inflammation & Immunology | COX-2 inhibitors, p38 MAP kinase inhibitors |

| Neuroprotective | Neurology | Monoamine oxidase (MAO) inhibitors, LRRK2 antagonists |

| Antimicrobial | Infectious Diseases | DNA gyrase inhibitors |

This table is generated based on a broad range of research into indazolone-containing compounds and does not represent data for 2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one specifically.

Prominence of the Thiazole (B1198619) Moiety in Contemporary Drug Design and Development

The thiazole ring is another cornerstone of medicinal chemistry, found in a multitude of natural products and synthetic drugs. nih.gov This five-membered aromatic heterocycle, with its sulfur and nitrogen atoms, can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and pi-stacking.

The thiazole moiety is a key component in a diverse range of approved drugs, from antibiotics (penicillins) and antivirals (ritonavir) to anticancer agents (dasatinib) and anti-inflammatory drugs (meloxicam). nih.govsciencescholar.us Its presence can enhance the pharmacological profile of a molecule by improving its binding affinity, metabolic stability, and pharmacokinetic properties. nih.gov

Table 2: Examples of FDA-Approved Drugs Containing a Thiazole Moiety

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Sulfathiazole | Antibiotic | Dihydropteroate synthase inhibitor |

| Ritonavir | Antiviral (Anti-HIV) | Protease inhibitor |

| Dasatinib | Anticancer | Tyrosine kinase inhibitor |

| Meloxicam | Anti-inflammatory (NSAID) | COX-2 inhibitor |

This table provides examples of the therapeutic importance of the thiazole scaffold and is not directly related to the activity of this compound.

Rationale for the Chemical Hybridization of Indazolone and Thiazole Ring Systems

The strategy of molecular hybridization aims to create a single molecule that combines the beneficial properties of its constituent pharmacophores. google.com The rationale for linking an indazolone scaffold with a thiazole moiety in this compound is based on several key principles of drug design:

Synergistic or Additive Effects: Combining two pharmacophores known for specific biological activities can lead to a hybrid compound with enhanced potency or a novel mechanism of action. For instance, if both scaffolds have anticancer properties, their combination could result in a more effective antitumor agent. google.com

Multi-Target Activity: A hybrid molecule may be able to interact with multiple biological targets simultaneously, which can be particularly advantageous in treating complex multifactorial diseases like cancer or inflammatory disorders.

Novelty and Patentability: The creation of a novel chemical entity through hybridization provides an opportunity to explore new chemical space and secure intellectual property rights.

In the specific case of this compound, the thiazole ring is attached to the indazolone core via a flexible methylene (B1212753) linker. This linker allows the two ring systems to adopt various conformations, potentially enabling optimal interaction with a biological target. The exploration of such hybrid molecules is a promising avenue in the quest for new and more effective therapeutic agents. However, without specific experimental data, the biological activity profile of this particular compound remains a subject for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-5-ylmethyl)-1H-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c15-11-9-3-1-2-4-10(9)13-14(11)6-8-5-12-7-16-8/h1-5,7,13H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXSUQVYEHMEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Thiazol 5 Ylmethyl 1h Indazol 3 2h One and Structural Analogs

General Strategies for the Construction of the Indazolone Core

The indazolone framework is a privileged scaffold in medicinal chemistry, leading to the development of numerous synthetic routes for its construction. These methods range from classical condensation reactions to modern metal-catalyzed and photochemical approaches.

Photochemical Cyclization Approaches for 2-N-Substituted Indazolones

A rapid and efficient method for synthesizing 2-N-substituted indazolones involves photochemical cyclization. rsc.orgrsc.org This approach typically utilizes the reaction of o-nitrobenzyl alcohols with primary amines in an aqueous medium at room temperature. rsc.orgnih.gov Upon activation with UV light, o-nitrobenzyl alcohols can be converted in situ to a reactive o-nitrosobenzaldehyde intermediate, which then condenses with a primary amine to form the indazolone ring. organic-chemistry.org

This method is noted for its high yields, with some substrates achieving up to 99%, and its rapid reaction times, often completing within a few hours. rsc.org A significant advantage of this photochemical strategy is its compatibility with halide substituents, allowing for the synthesis of halogenated indazolones which can be difficult to achieve with other methods. rsc.orgrsc.org The choice of solvent and the ratio of reactants have been shown to be important parameters for optimizing the reaction yield. rsc.org

| Starting Materials | Key Reagents/Conditions | Product Type | Ref. |

| o-nitrobenzyl alcohols, primary amines | UV light (e.g., 365 nm), aqueous media, room temperature | 2-N-substituted indazolones | rsc.org |

| 4-(hydroxymethyl)-3-nitro-N-propylbenzamide, heptan-1-amine | UV light, acetonitrile | 2-heptyl-6-(propylcarbamoyl)-1H-indazol-3(2H)-one | rsc.org |

B2(OH)4-Mediated Reductive N–N Bond Formation for 2-Substituted Indazolones

A mild and efficient approach for the synthesis of 2-substituted indazolones utilizes tetrahydroxydiboron (B82485) (B₂(OH)₄) for a reductive N-N bond formation. acs.orgnih.gov This metal-free method offers a significant advantage by avoiding the use of transition metal catalysts. acs.orgorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating both aliphatic and aromatic amines. acs.orgnih.govorganic-chemistry.org

Tetrahydroxydiboron acts as a reducing agent, facilitating the cyclization of starting materials like 2-nitro benzamide (B126) derivatives in the presence of an amine. organic-chemistry.orgwikipedia.org This strategy is compatible with aqueous conditions and has been successfully applied to on-DNA synthesis for the construction of DNA-encoded libraries, highlighting its utility in modern drug discovery. acs.orgnih.gov The use of protic solvents such as methanol (B129727) and ethanol (B145695) is often important for the reaction's success. organic-chemistry.org

| Reactants | Key Reagent | Key Features | Ref. |

| 2-nitro benzamide derivatives, amines (aliphatic or aromatic) | B₂(OH)₄ (Tetrahydroxydiboron) | Metal-free, mild conditions, wide substrate scope | acs.orgorganic-chemistry.org |

Hydrazine-Based Condensation and Cyclization Reactions

Classical methods for constructing the indazole ring often rely on reactions involving hydrazine (B178648). One such practical synthesis involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. nih.govresearchgate.net The use of O-methyloxime derivatives is particularly effective as it helps to prevent a competitive Wolff-Kishner reduction, which can be a problematic side reaction when starting directly from the aldehyde. nih.gov

Another established route is the intramolecular cyclization of hydrazones. For instance, hydrazones derived from substituted acetophenones and benzophenones can be cyclized in the presence of a dehydrating agent like polyphosphoric acid (PPA) to yield substituted indazoles. researchgate.net Furthermore, indazolones can be prepared from o-bromobenzohydrazides under mild conditions. organic-chemistry.org These hydrazine-based methods are foundational in indazole synthesis, though they can sometimes be limited by the need for harsh conditions or the handling of potentially hazardous hydrazine derivatives. organic-chemistry.org

Other Established Cyclization Methods for Indazole Derivatives

Beyond the specific methods detailed above, a variety of other cyclization strategies have been developed for the synthesis of indazole and indazolone cores. nih.gov

Friedel-Crafts Cyclization : Masked N-isocyanate precursors can be used to form indazolones via an intramolecular Friedel-Crafts reaction. organic-chemistry.orgacs.org

Transition Metal-Catalyzed Cyclizations :

Copper-catalyzed intramolecular C-N bond formation from 2-halobenzohydrazides is a common strategy. rsc.org

Rhodium-catalyzed C-H activation and C-N/N-N bond formation have been employed to construct the indazole ring from substrates like imidate esters and nitrosobenzenes. nih.gov

Cobalt(III)-catalyzed C-H bond additions to aldehydes followed by in situ cyclization provides a convergent route to N-aryl-2H-indazoles. nih.gov

Palladium-catalyzed intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines has been used to synthesize 1-aryl-1H-indazoles. researchgate.net

[3+2] Cycloadditions : The reaction of arynes with diazo compounds or hydrazones represents a direct approach to constructing the indazole skeleton. organic-chemistry.org

These diverse methods provide a comprehensive toolkit for chemists to access a wide range of substituted indazole and indazolone derivatives. nih.gov

Synthetic Routes for the Incorporation of the Thiazole (B1198619) Moiety

The thiazole ring is a common heterocycle in pharmacologically active compounds. Its synthesis is well-established, with several named reactions providing reliable access to this moiety.

Hantzsch Thiazole Synthesis and Modern Variants

The Hantzsch thiazole synthesis, first described in 1887, is the most prominent and widely used method for constructing the thiazole ring. synarchive.comwikipedia.org The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The reaction proceeds via an initial Sₙ2 reaction, followed by an intramolecular attack of the nitrogen onto the ketone carbonyl, and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com This method is known for its simplicity, high yields, and broad applicability. chemhelpasap.commdpi.com

Modern variants of the Hantzsch synthesis have been developed to improve efficiency, expand substrate scope, and employ more environmentally benign conditions. mdpi.com These include:

Three-component one-pot condensations : Equimolar amounts of an α-haloketone, a thioamide (or thiourea), and an aldehyde can be condensed in a single step, often facilitated by a reusable catalyst like silica-supported tungstosilisic acid. mdpi.com

Microwave-assisted synthesis : The use of microwave irradiation can significantly reduce reaction times compared to conventional heating. nih.gov

Solvent-free conditions : Hantzsch condensation of α-haloketones with thiourea (B124793) or selenourea (B1239437) can be performed without a solvent or catalyst, offering a rapid and eco-friendly alternative. organic-chemistry.org

Holzapfel-Meyers-Nicolaou Modification : This variant is particularly useful for synthesizing thiazoles from chiral starting materials, such as amino acids, without significant loss of optical purity. It involves the formation of a hydroxythiazoline intermediate under basic conditions, which is then dehydrated using trifluoroacetic anhydride (B1165640) and pyridine. researchgate.net

These adaptations have enhanced the versatility of the Hantzsch synthesis, making it a cornerstone for the preparation of diverse thiazole-containing molecules. eurekaselect.comnih.gov

Click Chemistry Approaches for Thiazole-Containing Hybrids

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a leading strategy for the efficient covalent assembly of complex molecular structures from smaller, modular building blocks. growingscience.com This approach is highly valued for its reliability, wide scope, operational simplicity, and high yields under mild conditions. growingscience.com In the context of synthesizing thiazole-containing hybrids, click chemistry provides a powerful method for linking a thiazole moiety to another heterocyclic core, such as an indazole, via a stable 1,2,3-triazole linker.

The general strategy involves functionalizing the two heterocyclic precursors separately, one with a terminal alkyne group and the other with an azide (B81097) group. The subsequent CuAAC reaction joins these two fragments. For a structural analog of 2-(thiazol-5-ylmethyl)-1H-indazol-3(2H)-one, this would involve synthesizing an azide-functionalized indazolone and an alkyne-functionalized thiazole, or vice versa. The reaction is typically catalyzed by a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, in various solvents. Optimization studies show that polar aprotic solvents such as dimethylformamide (DMF) are often optimal, allowing the reaction to proceed to completion in a short time at room temperature. growingscience.com

The table below illustrates typical parameters investigated during the optimization of a CuAAC click chemistry reaction for synthesizing heterocyclic hybrids. growingscience.com

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI (5) | DCM | RT | 60 | 75 |

| 2 | CuI (5) | DCE | RT | 60 | 72 |

| 3 | CuI (5) | Chloroform | RT | 90 | 68 |

| 4 | CuI (5) | Methanol | RT | 120 | 45 |

| 5 | CuI (5) | Ethanol | RT | 120 | 48 |

| 6 | CuI (5) | DMF | RT | 20 | 91 |

| 7 | CuI (5) | DMF | 50 | 45 | 82 |

| 8 | CuI (5) | DMF | 90 | 60 | 70 |

Convergent and Linear Synthesis Strategies for the Hybrid Structure

The construction of the this compound framework can be approached through two primary strategic plans: linear and convergent synthesis.

Linear Synthesis: In a linear sequence, the molecule is assembled in a stepwise fashion, starting from a foundational core and sequentially adding functional groups or building blocks. For the target molecule, a linear approach might begin with a pre-formed indazolone ring. The synthesis would then proceed by functionalizing the N2 position, followed by steps to construct the thiazole ring onto the appended side chain. Alternatively, one could start with a thiazole derivative and execute a series of reactions to build the indazolone ring onto it.

Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in a final step. For this compound, this is often the more efficient approach. It would entail the separate preparation of an appropriately substituted 1H-indazol-3(2H)-one and a reactive thiazole fragment, such as 5-(chloromethyl)thiazole (B1295649) or 5-(bromomethyl)thiazole. The final step is typically an N-alkylation reaction, where the indazolone nitrogen atom displaces the halide on the thiazole's methyl group to form the desired C-N bond.

The synthesis of the required thiazole fragment often employs the well-established Hantzsch thiazole synthesis. acs.orgmedmedchem.com This method involves the condensation of a thioamide with an α-haloketone. For the indazolone portion, various methods are available, including modern photochemical strategies that can provide environmentally benign routes to diverse 2H-indazole scaffolds. researchgate.net The synthesis of a related thiazolyl-indazole derivative has been achieved via the heterocyclization reaction of a thiosemicarbazone with phenacyl bromide, showcasing a practical application of building the thiazole ring in the presence of the indazole moiety. nsf.gov

The following table compares the two primary synthetic strategies.

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear Synthesis | Step-by-step construction starting from a single precursor. | Conceptually straightforward; may be necessary for complex substitution patterns. | Overall yield is the product of individual step yields, often resulting in low total yield; late-stage failures are costly. |

| Convergent Synthesis | Independent synthesis of key fragments followed by a final coupling reaction. | Higher overall yields; allows for parallel synthesis of fragments, saving time; purification may be simpler. | Requires careful planning of the coupling reaction and synthesis of appropriately functionalized fragments. |

Optimization of Reaction Conditions, Stereoselectivity, and Scalability

Optimization of Reaction Conditions: The efficiency of any synthetic route heavily relies on the optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, catalyst system, and reaction time. growingscience.comresearchgate.net For instance, in coupling reactions to form the final hybrid, screening various bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents (e.g., DMF, acetonitrile, THF) is crucial to maximize yield and minimize side products. Modern techniques such as ultrasound or microwave irradiation can significantly accelerate reactions, shorten reaction times, and improve yields compared to conventional heating methods. sruc.ac.ukrsc.org Furthermore, there is a growing emphasis on developing green and sustainable protocols, which may involve using metal-free catalysts, recyclable catalysts, or performing reactions in environmentally benign solvents like ethanol or water. researchgate.netsruc.ac.uk

Stereoselectivity: The target compound, this compound, is achiral. However, for the synthesis of structural analogs with stereocenters, controlling stereoselectivity is paramount. For example, in the synthesis of a diastereoselective thiazolyl-indazole derivative from (R)-pulegone, the orientation of a newly formed hydroxyl group led to two possible diastereoisomers. nsf.gov The stereochemical outcome was confirmed by X-ray crystallography, and the stability of the observed isomer was rationalized through computational energetic analysis. nsf.gov Such studies are critical when chiral precursors are used or when the synthetic route generates new stereocenters, as different stereoisomers can have vastly different biological properties.

Scalability: Translating a laboratory-scale synthesis (milligrams to grams) to a larger, industrial scale (kilograms) presents significant challenges. A scalable process must be robust, safe, cost-effective, and environmentally acceptable. Reactions that require cryogenic temperatures, hazardous reagents, or complex purification techniques like column chromatography are often unsuitable for large-scale production. Convergent syntheses are generally more scalable than long linear sequences. The development of a scalable procedure for a sulfonylated thiazolo[4,5-d] researchgate.netsruc.ac.uknih.govtriazole highlights the importance of designing a synthetic route with scalability in mind from the outset. nih.gov This includes using readily available starting materials, minimizing the number of steps, and ensuring each step is high-yielding and easily purified through methods like crystallization or extraction.

Preclinical Biological Investigations and Molecular Mechanisms of Action

Enzyme Inhibition and Modulatory Activities

Cyclooxygenase (COX) Inhibition Profiles

No specific data regarding the inhibitory activity of 2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one against COX-1 or COX-2 isoforms is available in the public literature. While various derivatives of thiazole (B1198619) and indazole have been investigated as COX inhibitors, the profile for this specific compound remains undetermined. nih.govsemanticscholar.org

Lipoxygenase (5-LPO) Inhibition and Selectivity Investigations

The inhibitory potential and selectivity of this compound against 5-lipoxygenase (5-LPO) have not been reported. Studies on other 2-substituted indazolinones have shown activity against 5-LPO, but this cannot be attributed to the title compound without direct evidence. nih.gov

Protein Kinase Inhibition (e.g., PI3K/AKT/mTOR Pathway, Cyclin-Dependent Kinases)

There is no published research detailing the effects of this compound on protein kinases. The scientific literature contains numerous examples of indazole and thiazole derivatives designed as inhibitors of the PI3K/AKT/mTOR pathway and various Cyclin-Dependent Kinases (CDKs). nih.govnih.govresearchgate.netresearchgate.netacs.orgnih.gov However, the activity of this compound in this regard has not been characterized.

DNA Gyrase B Inhibitory Potential

The potential for this compound to inhibit the bacterial enzyme DNA Gyrase B is currently unknown. Benzothiazole-based compounds have been explored as DNA gyrase inhibitors, but data for this specific indazole-thiazole combination is absent from the literature. nih.govals-journal.comdiva-portal.org

Receptor Agonism/Antagonism Studies

Aryl Hydrocarbon Receptor (AHR) Agonistic Effects and Downstream Gene Regulation (e.g., CYP1A1 expression)

No studies documenting the interaction of this compound with the Aryl Hydrocarbon Receptor (AHR) are publicly available. Research on other distinct indazole derivatives has identified AHR agonists that regulate downstream genes like CYP1A1, but these findings are not applicable to the title compound. researchgate.net

Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the preclinical biological investigations of the compound “this compound” that aligns with the requested detailed outline.

Extensive searches for data on the in vitro antimicrobial spectrum, including antibacterial, antifungal, and antiprotozoal efficacy, did not yield results for this specific molecule. Similarly, information regarding its effects on cell proliferation, viability, and the modulation of cellular signaling pathways such as apoptosis and cell cycle arrest is not present in the available search results.

While the broader classes of thiazole and indazole derivatives have been investigated for various pharmacological activities, including antimicrobial and anticancer properties, these findings are not specific to "this compound" and therefore cannot be used to populate the requested sections of the article. nih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.govrsc.orgepa.govresearchgate.netcbijournal.comnih.gov

Consequently, it is not possible to generate the requested article with the required level of scientific accuracy and detail as the specific data for "this compound" is not available in the provided search results.

Cellular and Molecular Responses (In Vitro)

Neuroprotective Effects in Neural Cell Line Models

Detailed research findings and data tables concerning the neuroprotective properties of this compound in neural cell line models are not available in the current body of scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Thiazol 5 Ylmethyl 1h Indazol 3 2h One Derivatives

Influence of Substitutions on the Indazolone Heterocycle (N-1, N-2, and Aromatic Ring)

The indazolone core is a prevalent scaffold in medicinal chemistry, and its biological activity is highly sensitive to the nature and position of its substituents. nih.govresearchgate.net

N-2 Position: The N-2 position is occupied by the thiazol-5-ylmethyl group, which is fundamental to the molecule's core structure. This linkage defines the spatial relationship between the two key heterocyclic systems. While modifications to the thiazole (B1198619) ring itself are discussed in a later section, the choice of a substituent at N-2 is paramount. Studies on other N-substituted indazoles have demonstrated that this position is crucial for orienting appended moieties into the binding pockets of target enzymes like kinases.

Aromatic Ring: The benzene (B151609) portion of the indazolone ring offers multiple positions (C-4, C-5, C-6, and C-7) for substitution to fine-tune the molecule's properties. SAR studies on various indazole-based inhibitors have shown that these positions play a crucial role in activity and selectivity. nih.govacs.org

C-4 and C-6 Positions: Analysis of 1H-indazole derivatives as IDO1 inhibitors indicated that substituent groups at both the 4- and 6-positions were critical for inhibitory activity. nih.gov In a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy- or hydroxyl-containing groups were found to be the more potent C-4 substituents. acs.org

C-5 and C-7 Positions: For the same series of CCR4 antagonists, substitutions at the C-5 and C-7 positions were generally not well-tolerated, with the exception of very small groups like fluorine. acs.org This indicates a potential steric clash in the target's binding site.

The electronic nature of these substituents (electron-donating vs. electron-withdrawing) can alter the pKa of the indazolone core and its ability to participate in hydrogen bonding or other interactions.

| Position | Type of Substitution | General Impact on Activity |

| N-1 | Alkyl, Aryl (e.g., substituted benzyl) | Highly dependent on substituent size and electronics; can significantly modulate potency. nih.gov |

| Aromatic Ring (C-4) | Methoxy, Hydroxyl | Can enhance potency. acs.org |

| Aromatic Ring (C-5) | Bulky groups | Generally reduces activity; small groups (e.g., fluorine) may be tolerated. acs.org |

| Aromatic Ring (C-6) | Various groups | Can be a critical position for modulating activity. nih.gov |

| Aromatic Ring (C-7) | Bulky groups | Generally not well-tolerated. acs.org |

Impact of Modifications on the Thiazole Moiety (e.g., Positions 2, 4, 5)

The thiazole ring is another versatile heterocycle known for a wide spectrum of biological activities. nih.govresearchgate.net Its activity is profoundly influenced by the substitution pattern at the C-2, C-4, and C-5 positions.

C-2 Position: This position is often substituted with amino, amido, or other heterocyclic groups. In many classes of thiazole derivatives, a 2-amino or 2-acetamido group is essential for activity, potentially acting as a key hydrogen bond donor or acceptor. informahealthcare.com In a series of 2,4,5-trisubstituted thiazoles, derivatives containing thioureido and thiosemicarbazide (B42300) moieties at C-2 showed significant antimicrobial potential. kau.edu.sa

C-4 Position: The C-4 position is frequently substituted with aryl or alkyl groups. The nature of this substituent can influence the molecule's lipophilicity and steric profile.

In one study on thiazole derivatives, the presence of a phenyl group at C-4 was found to be important for activity. mdpi.com

For other series, substituting the C-4 position with various aryl groups revealed that electron-withdrawing groups (e.g., 4-fluorophenyl) could enhance antibacterial and antifungal activity. kau.edu.sa

C-5 Position: The parent compound features a methylene (B1212753) linker at the C-5 position. This is a less common attachment point compared to C-2 or C-4, making its SAR particularly interesting. SAR studies on thiazole ketone amides as RORγt inhibitors showed that increasing the size of the C-5 substituent (in the order of H < Me < Et < i-Pr < CH₂Ph < OPh) improved potency. researchgate.net Furthermore, the insertion of other heterocyclic systems at position-5 of the thiazole ring has been shown to improve antimicrobial activity. mdpi.com In a study of thiazolyl-indazole derivatives as potential SARS-CoV-2 inhibitors, a compound containing a phenylthiazole moiety (implying a phenyl group on the thiazole) was the most potent. nih.gov

| Position | Type of Substitution | General Impact on Activity |

| C-2 | Amino, Amido, Thioureido | Often crucial for activity, acting as H-bond donor/acceptor. informahealthcare.comkau.edu.sa |

| C-4 | Phenyl, Substituted Phenyl | Can enhance potency; electronic effects of substituents are important. kau.edu.samdpi.com |

| C-4 | Methyl | Often used as a simple, small substituent. mdpi.com |

| C-5 | Aryl, Alkyl (increasing size) | Can improve potency. researchgate.net |

| C-5 | Other Heterocycles | Can enhance antimicrobial activity. mdpi.com |

Role of the Methylene Linker and Its Derivatization

The methylene bridge (-CH₂-) connecting the indazolone and thiazole rings plays a critical role beyond simply tethering the two moieties. taylorandfrancis.com Its primary function is to provide conformational flexibility, allowing the two heterocyclic systems to orient themselves optimally within a target's binding site. mdpi.com

The length and rigidity of this linker are key parameters for optimization. While a single methylene group provides significant rotational freedom, its derivatization can be used to explore and constrain the available conformational space.

Chain Homologation: Increasing the linker length (e.g., to an ethyl or propyl chain) would increase flexibility and the distance between the pharmacophores. This can be beneficial if the binding pockets for the two rings are further apart, although it can also introduce an entropy penalty upon binding.

Introduction of Rigidity: Replacing the methylene bridge with a more rigid linker, such as a cyclopropyl (B3062369) group or incorporating it into another ring system, would lock the molecule into a more defined conformation. acs.org If this conformation matches the bioactive one, a significant increase in potency can be achieved.

Substitution on the Linker: Introducing substituents (e.g., methyl, hydroxyl) on the methylene carbon itself can create new chiral centers and introduce new interactions with the target, while also restricting rotation. acs.org Studies on other classes of molecules have shown that such substitutions can lead to reduced affinity if they introduce unfavorable steric hindrance. acs.org The investigation of α-methylation on methylene-containing heterocycles is a viable strategy for exploring these effects. chemrxiv.org

Conformational Analysis and Molecular Flexibility in Relation to Activity

The biological activity is typically exerted by only one or a small subset of these conformers, often referred to as the "bioactive conformation." The energy required to adopt this conformation is a key factor in binding affinity. While molecular flexibility allows a compound to adapt to different binding sites, excessive flexibility can be detrimental, leading to a significant loss of entropy upon binding, which weakens the interaction. mdpi.com

Computational modeling and spectroscopic methods are essential tools for studying the conformational landscape. These studies can help identify low-energy conformers and predict the likely bioactive conformation. For example, in flexible heterohelicenes, stimuli like pH changes can switch interactions between different parts of the molecule, leading to significant conformational changes like the extension or contraction of a helical pitch. rsc.org Similarly, interactions within a binding site could stabilize a specific conformer of an indazolone-thiazole derivative. The replacement of a methylene group in cyclohexene (B86901) with a heteroatom, for instance, results in significant changes to the potential energy surface and conformational equilibrium, highlighting the subtle effects that determine molecular shape. researchgate.net

Development of Lead Compounds and Analog Design for Enhanced Biological Specificity

The development of a lead compound from the 2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one scaffold requires a systematic approach to analog design, aiming to maximize potency and selectivity while maintaining favorable drug-like properties. rroij.comnih.gov

One effective strategy is a fragment-based approach. nih.gov Here, the indazolone and thiazole moieties can be considered as two fragments, and the initial lead is optimized by exploring substitutions on each part, guided by SAR data and computational docking studies. This was successfully used to develop potent indazole-based AXL kinase inhibitors. nih.gov

A recent study investigating novel thiazolyl-indazole derivatives as inhibitors of the SARS-CoV-2 main protease (MPro) provides a direct example of lead development for this scaffold. nih.gov In this work, computational simulations predicted that binding was driven by specific interactions like π-stacking with histidine residues. Experimental evaluation identified a compound containing a phenylthiazole moiety as the most potent, suggesting this scaffold is a promising starting point for further optimization of MPro inhibitors. nih.gov

Analog design strategies include:

Systematic SAR Exploration: As detailed in the sections above, synthesizing and testing a matrix of analogs with diverse substituents on both heterocyclic rings to build a comprehensive SAR profile.

Bioisosteric Replacement: Replacing functional groups or entire rings with bioisosteres to improve properties. For example, the thiazole ring could be replaced with an oxazole, isoxazole, or thiophene (B33073) to probe the importance of the nitrogen and sulfur atoms.

Scaffold Hopping: Keeping key pharmacophoric features constant while changing the core scaffold. For instance, the indazolone could be replaced by an isoindolinone or a benzisoxazolone to explore new intellectual property space and potentially improve properties. drugdesign.org

The ultimate goal is to identify a lead compound with a balance of high potency, selectivity against related targets, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, making it suitable for further preclinical development. rroij.comnih.gov

Due to the absence of specific scientific literature detailing the computational and theoretical chemistry applications for the compound “this compound,” it is not possible to provide an article that adheres to the strict requirements of the requested outline.

Extensive searches for molecular docking, molecular dynamics, and quantum chemical calculation studies focusing solely on this specific molecule did not yield any relevant research findings. The available literature discusses these computational methods in the context of broader classes of indazole or thiazole derivatives, but provides no specific data or analysis for "this compound."

Therefore, content for the following sections and subsections as requested in the prompt cannot be generated:

Computational and Theoretical Chemistry Applications5.1. Molecular Docking Investigations5.1.1. Prediction of Binding Modes and Affinities with Target Biomolecules 5.1.2. Identification of Key Ligand-Protein Interactions5.2. Molecular Dynamics (MD) Simulations5.2.1. Analysis of Ligand-Target Complex Stability and Conformational Dynamics5.3. Quantum Chemical Calculations5.3.1. Electronic Structure Analysis (e.g., charge distribution, frontier molecular orbitals)

To fulfill the user's request, which strictly forbids introducing information outside the explicit scope, specific research dedicated to "2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one" is necessary. Without such foundational data, the generation of a thorough, informative, and scientifically accurate article as outlined is not feasible.

Quantum Chemical Calculations

Prediction of Reactivity and Aromaticity Properties

Computational and theoretical chemistry provides powerful tools for predicting the chemical behavior of molecules like this compound. The reactivity and aromaticity of this compound are dictated by the electronic properties of its constituent indazolone and thiazole (B1198619) rings.

The thiazole ring is an aromatic heterocycle, with pi (π) electrons that are free to delocalize across the ring, conferring stability. mdpi.com This aromatic nature influences its interactions and reactivity. mdpi.com Similarly, the indazole core is also aromatic. Computational methods, particularly Density Functional Theory (DFT), are employed to quantify these properties. DFT calculations can determine key electronic descriptors that help predict reactivity. nih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, molecular electrostatic potential (MEP) maps can be generated computationally. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is invaluable for predicting how the molecule will interact with biological targets or other reagents. For this compound, these calculations would reveal the reactive sites on both the indazolone and thiazole moieties, guiding further chemical modifications.

Table 1: Key Computational Descriptors for Reactivity and Aromaticity Prediction

| Descriptor | Significance | Predicted Information for this compound |

|---|---|---|

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). | Identifies electron-rich regions, likely sites for electrophilic attack. |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). | Identifies electron-poor regions, likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | A smaller gap suggests higher polarizability and greater reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Highlights electronegative (e.g., nitrogen, oxygen, sulfur atoms) and electropositive areas. |

| Aromaticity Indices (e.g., NICS) | Quantifies the degree of aromaticity in cyclic systems. | Confirms and quantifies the aromatic character of the indazole and thiazole rings. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. semanticscholar.orgresearchgate.net This method is instrumental in drug discovery for predicting the activity of untested molecules, thereby saving time and resources. semanticscholar.org For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict their potential efficacy against a specific biological target.

The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov

Three-dimensional QSAR (3D-QSAR) studies, like Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding by generating 3D contour maps. rsc.org These maps highlight regions where modifications to the molecular structure would likely enhance or diminish activity. For instance, steric maps can indicate where bulky substituents are favorable, while electrostatic maps can show where positive or negative charges would be beneficial for target interaction. nih.gov Such models have been successfully developed for various indazole and thiazole derivatives to guide the design of more potent inhibitors for targets like Hypoxia-inducible factor-1α (HIF-1α). nih.gov

Table 2: Components of a Predictive QSAR Model

| Component | Description | Example for Indazole Derivatives |

|---|---|---|

| Molecular Descriptors | Numerical values representing steric, electronic, hydrophobic, or topological properties of the molecules. | Molar Refractivity (MR), LogP, LUMO Energy. |

| Statistical Method | Algorithm used to correlate descriptors with biological activity. | Partial Least Squares (PLS), Multiple Linear Regression (MLR). nih.gov |

| Training Set | A group of compounds with known activities used to build the model. | A series of this compound analogs. |

| Test Set | An independent group of compounds used to validate the model's predictive power. | A separate subset of analogs not used in model generation. |

| Validation Parameters | Statistical metrics that assess the robustness and predictive ability of the model. | q² (cross-validated r²), pred_r² (predicted r² for the test set). semanticscholar.org |

Virtual Screening and Fragment-Based Drug Discovery (FBDD) Strategies

Virtual screening and Fragment-Based Drug Discovery (FBDD) are powerful, modern approaches in medicinal chemistry for identifying and optimizing lead compounds. nih.govfrontiersin.org The structure of this compound is well-suited for these strategies, as it is composed of distinct heterocyclic fragments—the indazolone and thiazole moieties—which are known to be valuable building blocks in drug design. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD) FBDD begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govnih.gov This approach offers efficient exploration of chemical space and provides high-quality starting points for optimization. nih.gov The thiazole and indazole scaffolds are frequently found in FBDD campaigns. nih.govnih.gov For instance, an aminoindazole fragment was identified as a hit against phosphoinositide-dependent kinase-1 (PDK1) in an FBDD campaign. nih.gov Once a fragment hit is identified and its binding mode is confirmed (often via X-ray crystallography), it is optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. frontiersin.orgnih.gov The this compound molecule itself could be identified through the linking of separate indazolone and thiazole fragments that bind in adjacent pockets of a target protein.

Virtual Screening Virtual screening is an in silico technique used to search large libraries of compounds to identify molecules that are likely to bind to a drug target. nih.gov Molecular docking is a primary method used in virtual screening. It predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a binding energy score. nih.gov A virtual screening campaign could be used to assess the potential of this compound and its derivatives against a panel of cancer-related proteins or other therapeutic targets. The results would prioritize which compounds are most likely to be active, guiding subsequent experimental testing. Docking simulations can also reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site, providing crucial insights for structure-based drug design. mdpi.com

Table 3: Hypothetical Docking Simulation Results

| Parameter | Description | Example Value/Information |

|---|---|---|

| Target Protein | The biological macromolecule of interest. | e.g., Aurora Kinase, HIF-1α |

| Binding Energy | An estimate of the binding affinity (lower values indicate stronger binding). | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's active site that form significant bonds with the ligand. | e.g., Hydrogen bond with Ala213, Thr217; Pi-stacking with Phe140. mdpi.com |

| Binding Mode | The predicted 3D orientation of the ligand within the binding pocket. | The thiazole ring is oriented towards a hydrophobic pocket, while the indazolone forms hydrogen bonds with the kinase hinge region. |

| Ligand Efficiency (LE) | A measure of binding affinity per heavy atom, useful for comparing fragments. | 0.35 |

Future Research Trajectories and Preclinical Development Potential

Exploration of Undiscovered Biological Targets and Disease Mechanisms

The unique combination of the thiazole (B1198619) and indazole rings in 2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one opens up avenues for identifying novel biological targets. The thiazole nucleus is a component of various approved drugs and has been associated with a multitude of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.gov Similarly, indazole derivatives are known to exhibit significant antitumor activity by targeting various kinases and other cellular pathways. nih.gov

Future research should focus on unbiased screening approaches, such as proteomics and chemoproteomics, to identify the direct binding partners of this compound within the cell. This could unveil previously unknown mechanisms of action and expand its therapeutic potential beyond the predicted activities based on its constituent moieties. For instance, while indazoles are known kinase inhibitors, this specific scaffold may exhibit unexpected activity against other enzyme classes or receptor families.

Comprehensive Preclinical Efficacy Assessment in Advanced In Vitro and In Vivo Models

A thorough preclinical evaluation is crucial to ascertain the therapeutic potential of this compound. Initial in vitro assessments should include a broad panel of cancer cell lines from various tissue origins to determine its cytotoxic and cytostatic effects. Further mechanistic studies should investigate its impact on cell cycle progression, apoptosis, and other relevant cellular processes. researchgate.net

Innovative Synthetic Methodologies for Diversification and Library Generation

To explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic routes is paramount. Modern synthetic methodologies, such as combinatorial chemistry and diversity-oriented synthesis, can be employed to generate a library of analogues. nih.govresearchgate.net Modifications can be introduced at various positions of both the thiazole and indazole rings.

For instance, different substituents can be introduced on the thiazole ring to modulate its electronic and steric properties, potentially enhancing its binding affinity to target proteins. nih.gov Similarly, derivatization of the indazole core can lead to compounds with improved potency and selectivity. researchgate.net The resulting library of compounds can then be screened to identify lead candidates with optimized pharmacological profiles.

Design and Synthesis of Multi-Target or Polypharmacological Agents

The inherent nature of the this compound scaffold, combining two biologically active heterocycles, makes it an ideal starting point for the design of multi-target agents. Many complex diseases, such as cancer, involve multiple signaling pathways, and agents that can modulate several targets simultaneously may offer superior efficacy and a reduced likelihood of drug resistance. pensoft.net

Rational drug design approaches can be used to modify the core structure to interact with multiple, disease-relevant targets. For example, by incorporating specific functional groups, it may be possible to design analogues that inhibit both a key kinase (a common target for indazoles) and a metabolic enzyme (a potential target for thiazole-containing compounds).

Synergistic Effects with Established Preclinical Agents

Investigating the potential synergistic effects of this compound with existing anticancer agents is a promising strategy to enhance therapeutic outcomes. Combination therapies can often achieve a greater therapeutic effect at lower doses, thereby minimizing toxicity.

In vitro and in vivo studies should be conducted to evaluate the combination of this compound with standard-of-care chemotherapeutic drugs and targeted agents. The potential for synergy can be assessed by analyzing cell viability, apoptosis induction, and tumor growth inhibition in relevant preclinical models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Thiazol-5-ylmethyl)-1H-indazol-3(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, thiazole derivatives are often prepared by reacting 2-aminothiazole precursors with aldehydes under reflux in acetic acid (Method a) or via thiourea intermediates with chloroacetic acid and sodium acetate (Method b) . Solvent choice (e.g., ethanol vs. DMF) and catalysts (e.g., p-toluenesulfonic acid) significantly affect reaction kinetics and yields. Optimize by testing polar aprotic solvents for sterically hindered intermediates and acidic conditions for imine formation .

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., thiazole protons at δ 7.5–8.5 ppm, indazole NH at δ 10–12 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH stretches at 3200–3400 cm⁻¹ .

- X-ray Crystallography : Refine using SHELXL for small-molecule structures, ensuring R-factor < 5% and validating via PLATON/CHECKCIF .

Q. How can elemental analysis resolve discrepancies in purity assessment?

- Methodological Answer : Compare experimental vs. calculated C/H/N/S percentages. Deviations >0.3% indicate impurities. For example, sulfur content discrepancies may arise from unreacted thiol intermediates—address via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How to address conflicting crystallographic data between X-ray and DFT-optimized structures?

- Methodological Answer : Discrepancies often arise from crystal packing forces vs. gas-phase DFT calculations. Use:

- Hirshfeld Surface Analysis (CrystalExplorer) to quantify intermolecular interactions.

- Torsion Angle Comparisons : Align experimental (ORTEP-III) and computational (Gaussian) geometries; deviations >5° suggest conformational flexibility or solvent effects .

Q. What strategies optimize regioselectivity in functionalizing the thiazole ring?

- Methodological Answer :

- Electrophilic Substitution : Prioritize C-2/C-5 positions via nitration (HNO3/H2SO4) or halogenation (NBS/radical initiators).

- Nucleophilic Aromatic Substitution : Activate C-4 with electron-withdrawing groups (e.g., NO2) for amination or alkoxylation .

- Cross-Coupling : Use Suzuki-Miyaura (Pd(OAc)₂, SPhos) for aryl/heteroaryl additions at C-4 .

Q. How to resolve contradictions in bioactivity data across cell-line assays?

- Methodological Answer :

- Dose-Response Curves : Ensure IC50 values are calculated from ≥3 independent replicates.

- Cellular Uptake Studies : Quantify intracellular compound levels via LC-MS to rule out permeability issues.

- Target Engagement Assays : Use thermal shift assays (TSA) or CETSA to confirm direct binding to putative targets .

Q. What computational methods predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide with flexible ligand sampling. Validate poses via MD simulations (AMBER/CHARMM).

- Pharmacophore Modeling : Align with known inhibitors (e.g., kinase hinge-binders) to prioritize substituents at the indazole N1 position .

Q. How to handle polymorphic variability in crystallographic studies?

- Methodological Answer : Screen crystallization conditions (solvent, temperature) to isolate stable polymorphs. Use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.